molecular formula C11H13IO2 B1601077 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde CAS No. 83816-59-5

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde

Cat. No.: B1601077
CAS No.: 83816-59-5
M. Wt: 304.12 g/mol
InChI Key: RWBVEYVFTZFSSD-UHFFFAOYSA-N
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Description

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and an iodine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde typically involves the iodination of 3-(tert-butyl)-2-hydroxybenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) with copper(I) iodide as a catalyst.

Major Products Formed

    Oxidation: 3-(tert-butyl)-2-hydroxy-5-iodobenzoic acid.

    Reduction: 3-(tert-butyl)-2-hydroxy-5-iodobenzyl alcohol.

    Substitution: 3-(tert-butyl)-2-hydroxy-5-azidobenzaldehyde.

Scientific Research Applications

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): A similar compound with antioxidant properties.

    3-(tert-butyl)-4-hydroxybenzaldehyde: Lacks the iodine atom but shares the tert-butyl and hydroxyl groups.

Uniqueness

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its non-iodinated counterparts. The combination of tert-butyl, hydroxyl, and iodine groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-tert-butyl-2-hydroxy-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBVEYVFTZFSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476241
Record name 3-tert-butyl-5-iodosalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83816-59-5
Record name 3-tert-butyl-5-iodosalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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O=I(=O)Cl
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Synthesis routes and methods II

Procedure details

3-tert-butyl salicylaldehyde (1) (8.4 mmol) was dissolved in 100 ml of a mixture of methanol and methylene chloride (3:7). Benzyltrimethylammonium dichloroiodate (3.23 g; 9.2 mmol) and water free calcium carbonate (1.1 g; 11 mmol) were added. After two hours, the excess of calcium carbonate was filtered off. After removal of about 80% of the solvent, 20 ml of a sodium hydrogensulfite solution (5%) was added decolourizing the mixture. Extraction with diethyl ether, drying over sodium sulphate and removal of the solvent yielded the aldehyde as raw product. Purification by recrystallization from n-pentane produced 3-tert-butyl-5-iodosalicylaldehyde in a 48% yield as yellow crystals which are slightly light sensitive and should be stored in the dark.
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8.4 mmol
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3.23 g
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1.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde
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3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde

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